Cyclohexanecarbonyl chloride

Description

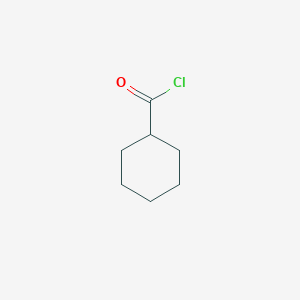

Structure

3D Structure

Properties

IUPAC Name |

cyclohexanecarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOJTCZRIKWHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062608 | |

| Record name | Cyclohexanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2719-27-9 | |

| Record name | Cyclohexanecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarbonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarbonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclohexanecarbonyl chloride structural features and properties

An In-depth Technical Guide to Cyclohexanecarbonyl Chloride: Structural Features, Properties, and Applications

Cyclohexanecarbonyl chloride is a versatile chemical intermediate characterized by a reactive acyl chloride functional group attached to a stable cyclohexane (B81311) ring.[1][2] This structure makes it a valuable reagent in organic synthesis, serving as a precursor for introducing the cyclohexanecarbonyl moiety into a wide array of molecules.[2] Its utility is particularly prominent in the pharmaceutical, agrochemical, and materials science sectors for the synthesis of complex target molecules.[1][2]

Structural Features

Cyclohexanecarbonyl chloride, with the chemical formula C₇H₁₁ClO, consists of a six-carbon cyclohexane ring bonded to a carbonyl chloride group (-COCl).[1][3] The cyclohexane ring typically adopts a stable chair conformation to minimize steric strain. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, which is the basis of its reactivity.[1]

Caption: Chemical structure of Cyclohexanecarbonyl chloride.

Physical and Chemical Properties

Cyclohexanecarbonyl chloride is a clear, colorless to pale straw-colored liquid that is sensitive to moisture.[4][5] It is soluble in organic solvents but hydrolyzes in water.[1]

Table 1: Physical Properties of Cyclohexanecarbonyl Chloride

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁ClO | [1][3][4][6] |

| Molar Mass | 146.61 g/mol | [3][6][7] |

| Appearance | Clear colorless to straw colored liquid | [4][5] |

| Density | 1.096 g/mL at 25 °C | [3][4][7] |

| Boiling Point | 184 °C | [3][4][7] |

| Flash Point | 66 °C (152 °F) | [3][4] |

| Refractive Index | n20/D 1.469 | [3][4][7] |

| Vapor Pressure | 0.915 mmHg at 25°C | [3] |

| Water Solubility | Hydrolyzes | [3][4][8] |

Table 2: Chemical and Safety Information

| Identifier | Value / Information | Reference |

| CAS Number | 2719-27-9 | [1][3][4] |

| EC Number | 220-322-7 | [6][7] |

| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) | [4][6] |

| Precautionary Statements | P261, P270, P280, P301+P312, P303+P361+P353, P305+P351+P338 | [4] |

| Hazard Class | 8 (Corrosive) | [4][8] |

| Packing Group | II | [4][8] |

| Storage | Store below +30°C in a cool, dry, well-ventilated place away from moisture and oxidizing agents. | [1][3][4][9] |

Reactivity and Reaction Mechanisms

The primary reactivity of cyclohexanecarbonyl chloride stems from the electrophilic carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. This reactivity makes it an excellent acylating agent.[1]

-

Acylation of Amines and Alcohols : It reacts with amines to form N-cyclohexyl amides and with alcohols to form cyclohexyl esters.

-

Friedel-Crafts Acylation : It can be used to acylate aromatic rings in the presence of a Lewis acid catalyst.

-

Hydrolysis : It reacts with water to form cyclohexanecarboxylic acid and hydrochloric acid.[1]

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by the elimination of the chloride leaving group.

Caption: General mechanism of Nucleophilic Acyl Substitution.

Applications in Research and Drug Development

Cyclohexanecarbonyl chloride is a crucial building block in the synthesis of numerous high-value chemicals.

-

Pharmaceuticals : It is a key intermediate in the production of the anti-parasitic drug Praziquantel.[2][10] It is also used in the synthesis of the 5-HT1A receptor antagonist WAY-100635 and other therapeutic agents like Sienetine.[2][11] Its cyclohexane moiety can enhance the metabolic stability of drug candidates.[2]

-

Agrochemicals : The compound and its derivatives are used to produce herbicides and organic phosphorus pesticides.[1][11]

-

Antimicrobial Agents : Research has shown its use in preparing thiourea (B124793) derivative ligands that exhibit antibacterial and anti-yeast properties.[2][4][8]

-

Materials Science : It serves as an intermediate in the creation of dyes and pigments.[2]

Experimental Protocols

Synthesis of Cyclohexanecarbonyl Chloride

The most common laboratory and industrial method for preparing cyclohexanecarbonyl chloride is the reaction of cyclohexanecarboxylic acid with thionyl chloride (SOCl₂).[2][3]

Materials and Equipment:

-

Cyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., benzene (B151609) or dichloromethane)[12][13]

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (if removing water azeotropically)[12]

-

Magnetic stirrer and heating mantle

-

Gas trap (for HCl and SO₂ byproducts)

-

Distillation apparatus for purification[14]

Procedure:

-

Preparation : In a round-bottom flask equipped with a reflux condenser and a gas trap, place cyclohexanecarboxylic acid. If using a solvent, add it now. The system should be protected from atmospheric moisture.

-

Reagent Addition : Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the carboxylic acid.[14] The reaction is exothermic and produces gaseous byproducts (SO₂ and HCl).[2][14]

-

Reaction : Heat the mixture to reflux for 1-3 hours.[12][14] The reaction is complete when gas evolution ceases.

-

Work-up : After cooling, the excess thionyl chloride and any solvent can be removed by distillation at atmospheric pressure.

-

Purification : The crude cyclohexanecarbonyl chloride is then purified by vacuum distillation to yield the final product.[14]

Caption: Experimental workflow for the synthesis of Cyclohexanecarbonyl chloride.

Analytical and Characterization Methods

The identity and purity of synthesized cyclohexanecarbonyl chloride are confirmed using various analytical techniques.

-

Gas Chromatography (GC) : Used to monitor the conversion of the starting material and the selectivity of the reaction, often showing yields greater than 99%.[12]

-

Spectroscopy : Spectroscopic methods provide structural confirmation.

Table 3: Spectroscopic Data for Cyclohexanecarbonyl Chloride

| Technique | Key Features and Observations | Reference |

| ¹H NMR | Complex multiplets in the aliphatic region (δ 1.2-2.8 ppm) corresponding to the cyclohexane ring protons. | [15] |

| ¹³C NMR | A characteristic peak for the carbonyl carbon appears in the downfield region (δ > 160 ppm). Resonances for the cyclohexane carbons appear upfield. | |

| IR Spectroscopy | A strong, sharp absorption band for the C=O stretch of the acyl chloride is observed around 1800 cm⁻¹. | [6][16] |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak (m/z 146) and characteristic fragmentation patterns, including a prominent peak at m/z 83 corresponding to the cyclohexyl cation. | [17] |

Safety and Handling

Cyclohexanecarbonyl chloride is a hazardous substance that requires careful handling.

-

Hazards : It is corrosive and can cause severe skin burns and eye damage.[1][6][8][18] It is harmful if swallowed and may cause respiratory irritation.[4][6][8] The liquid is combustible and reacts with water, releasing toxic gases.[1][8]

-

Precautions : Always handle in a well-ventilated area or fume hood.[18][19] Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][18] Keep away from heat, sparks, and open flames.[18]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] It is moisture-sensitive and should be stored under an inert atmosphere if possible.[4][8][9]

-

First Aid : In case of skin contact, wash immediately with plenty of water.[18] For eye contact, rinse cautiously with water for several minutes.[9][18] If inhaled, move the person to fresh air.[18] In all cases of exposure, seek immediate medical attention.[9][18]

References

- 1. CAS 2719-27-9: Cyclohexanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 2. Cyclohexanecarbonyl chloride | 2719-27-9 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Cyclohexanecarboxylic acid chloride | 2719-27-9 [chemicalbook.com]

- 5. Cyclohexanecarbonyl chloride, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Cyclohexanecarbonyl chloride | C7H11ClO | CID 75938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 环己甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Cyclohexanecarbonyl chloride, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. Cyclohexanecarbonyl chloride-2719-27-9 [ganeshremedies.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Cyclohexanecarboxylic acid chloride(2719-27-9) 1H NMR spectrum [chemicalbook.com]

- 16. Cyclohexanecarbonyl chloride [webbook.nist.gov]

- 17. Cyclohexanecarbonyl chloride [webbook.nist.gov]

- 18. tcichemicals.com [tcichemicals.com]

- 19. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of Cyclohexanecarbonyl Chloride from Cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclohexanecarbonyl chloride from cyclohexanecarboxylic acid, a fundamental conversion in organic synthesis. Cyclohexanecarbonyl chloride is a key intermediate in the production of various pharmaceuticals and fine chemicals.[1] This document details the most common and effective synthetic methods, providing in-depth experimental protocols, quantitative data, and mechanistic insights.

Introduction

Cyclohexanecarboxylic acid is a readily available starting material that can be converted to the more reactive acyl chloride, cyclohexanecarbonyl chloride.[2] This transformation is a crucial step for subsequent reactions such as esterification, amidation, and Friedel-Crafts acylation. The primary methods for this conversion involve the use of chlorinating agents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), which effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom.[3][4]

Physical Properties of Cyclohexanecarbonyl Chloride:

| Property | Value |

| Molecular Formula | C₇H₁₁ClO |

| Molecular Weight | 146.61 g/mol |

| Appearance | Clear, colorless to straw-colored liquid[1][5][6] |

| Boiling Point | 184 °C |

| Density | 1.096 g/mL at 25 °C[5] |

| Refractive Index | n20/D 1.469 |

This data is compiled from various chemical suppliers and literature.[5]

Synthetic Methodologies

The conversion of cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride is typically achieved through nucleophilic acyl substitution. The two most prevalent and reliable methods employ thionyl chloride and oxalyl chloride.

Using Thionyl Chloride (SOCl₂)

The reaction with thionyl chloride is a widely used method due to its efficiency and the convenient removal of byproducts, which are gaseous (SO₂ and HCl).[3][7] This reaction proceeds by converting the carboxylic acid's hydroxyl group into a superior leaving group, an acyl chlorosulfite intermediate.[8][9][10][11]

Reaction Scheme:

C₆H₁₁COOH + SOCl₂ → C₆H₁₁COCl + SO₂↑ + HCl↑

Quantitative Data for Synthesis with Thionyl Chloride:

| Parameter | Value | Reference |

| Molar Ratio (Acid:SOCl₂) | 1 : 1.5 | [7][12] |

| Solvent | Benzene (B151609) | [12] |

| Temperature | Reflux | [7][12] |

| Reaction Time | 1 hour | [7][12] |

| Conversion | > 99% | [12] |

| Selectivity | > 99% | [12] |

Experimental Protocol:

A detailed experimental procedure for the synthesis of cyclohexanecarbonyl chloride using thionyl chloride is as follows:

-

Anhydrous Conditions: To a reactor equipped with a condenser and a Dean-Stark apparatus, add 6.95 g (0.054 mol) of cyclohexanecarboxylic acid and 90 mL of benzene.[12] To ensure anhydrous conditions, distill off approximately 25 mL of benzene under a nitrogen atmosphere.[12]

-

Reagent Addition: Cool the reaction mixture to room temperature.[12] Carefully add 6.0 mL (9.8 g, 0.082 mol) of thionyl chloride to the flask.[12] The addition should be performed in a well-ventilated fume hood as the reaction can be exothermic and releases toxic gases.[7]

-

Reaction: Heat the mixture to reflux and maintain for 1 hour.[7][12] The completion of the reaction can often be observed by the cessation of gas evolution.[7]

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride and the benzene solvent can be removed by distillation.[7] The crude cyclohexanecarbonyl chloride is then purified by vacuum distillation.[7]

Using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another highly effective reagent for converting carboxylic acids to acyl chlorides.[4] This method is often preferred for its mild reaction conditions and the clean formation of gaseous byproducts (CO, CO₂, and HCl).[4] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).

Reaction Scheme:

C₆H₁₁COOH + (COCl)₂ --(DMF catalyst)--> C₆H₁₁COCl + CO↑ + CO₂↑ + HCl↑

Quantitative Data for Synthesis with Oxalyl Chloride:

| Parameter | Value | Reference |

| Molar Ratio (Acid:(COCl)₂) | 1 : 2 | [13] |

| Solvent | Anhydrous Ether | [13] |

| Temperature | 0 °C to Room Temperature | [13] |

| Reaction Time | 26 hours | [13] |

| Yield | 92% | [13] |

Experimental Protocol:

A detailed experimental procedure for the synthesis of cyclohexanecarbonyl chloride using oxalyl chloride is as follows:

-

Reaction Setup: In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a pressure-equalizing addition funnel under a nitrogen atmosphere, dissolve 12.8 g (0.100 mol) of cyclohexanecarboxylic acid in 250 mL of anhydrous ether.[13]

-

Reagent Addition: Cool the ethereal solution in an ice bath.[13] Over a period of 20 minutes, add 25.4 g (0.200 mol) of oxalyl chloride via the addition funnel.[13]

-

Reaction: Stir the resulting solution for 26 hours, allowing it to gradually warm to room temperature.[13]

-

Work-up and Purification: Concentrate the reaction mixture on a rotary evaporator to obtain a pale-yellow oil.[13] Purify the crude product by distillation to yield cyclohexanecarbonyl chloride as a clear, colorless liquid.[13] A boiling point of 75°C at 30 mmHg has been reported.[13]

Reaction Mechanisms and Workflow

Understanding the underlying mechanisms and experimental workflow is crucial for optimizing the synthesis and ensuring safety.

Reaction Mechanism with Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution pathway. The carboxylic acid first attacks the electrophilic sulfur atom of thionyl chloride.[14] This is followed by the loss of a chloride ion and a proton to form an acyl chlorosulfite intermediate.[9] In the final step, the chloride ion acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride and the release of sulfur dioxide and a chloride ion.[14]

Caption: Reaction mechanism of cyclohexanecarboxylic acid with thionyl chloride.

General Experimental Workflow

The overall workflow for the synthesis of cyclohexanecarbonyl chloride is consistent for both methods, involving reaction setup, reagent addition, reaction monitoring, and product isolation and purification.

Caption: General experimental workflow for the synthesis of cyclohexanecarbonyl chloride.

Safety Considerations

-

Thionyl chloride and oxalyl chloride are corrosive and toxic. They react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[15]

-

The reactions produce acidic gases (HCl, SO₂). A gas trap is recommended to neutralize these byproducts.[7]

-

Cyclohexanecarbonyl chloride is moisture-sensitive. It should be handled under anhydrous conditions and stored in a tightly sealed container in a cool, dry place.[1][6]

Conclusion

The synthesis of cyclohexanecarbonyl chloride from cyclohexanecarboxylic acid is a well-established and efficient process. Both thionyl chloride and oxalyl chloride are excellent reagents for this transformation, with the choice often depending on the scale of the reaction, the sensitivity of the substrate to acidic conditions, and the desired purity of the final product. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 5. Cyclohexanecarboxylic acid chloride | 2719-27-9 [chemicalbook.com]

- 6. labproinc.com [labproinc.com]

- 7. benchchem.com [benchchem.com]

- 8. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. upstemacademy.com [upstemacademy.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]

- 13. orgsyn.org [orgsyn.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Oxalyl Chloride [commonorganicchemistry.com]

Mechanism of cyclohexanecarbonyl chloride formation with thionyl chloride

An In-depth Technical Guide on the Formation of Cyclohexanecarbonyl Chloride with Thionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of cyclohexanecarbonyl chloride from cyclohexanecarboxylic acid using thionyl chloride (SOCl₂). This reaction is a fundamental and widely used method for preparing acyl chlorides, which are versatile intermediates in organic synthesis.

Core Reaction Mechanism

The conversion of cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride with thionyl chloride is a classic example of nucleophilic acyl substitution. The reaction proceeds by converting the carboxylic acid's hydroxyl group, a poor leaving group, into a highly reactive chlorosulfite intermediate, which is an excellent leaving group.[1][2][3][4] The subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride.[1][2][3] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), shift the reaction equilibrium towards the product, ensuring high yields.[5][6]

The mechanism involves several key steps:

-

Nucleophilic Attack: The carbonyl oxygen of cyclohexanecarboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[7][8]

-

Intermediate Formation: A protonated chlorosulfite intermediate is formed.

-

Chloride Ion Release: A chloride ion is expelled.

-

Second Nucleophilic Attack: The released chloride ion acts as a nucleophile and attacks the carbonyl carbon.[2][3][5]

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Product Formation: This intermediate collapses, eliminating the chlorosulfite group, which then decomposes into sulfur dioxide and another chloride ion, yielding the final cyclohexanecarbonyl chloride.[5][8]

Caption: Reaction mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols synthesized from established procedures.[9][10][11]

Protocol 1: General Synthesis

This protocol is a standard procedure for converting cyclohexanecarboxylic acid to its acyl chloride.

Materials:

-

Cyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂) (typically 1.5 to 2.0 molar equivalents)[10]

-

Anhydrous solvent (e.g., benzene (B151609), dichloromethane) (optional)[9]

-

Magnetic stirrer

-

Round-bottom flask

-

Reflux condenser

-

Gas trap (containing a basic solution like NaOH to neutralize HCl and SO₂ gases)

-

Heating mantle

Procedure:

-

Setup: Equip a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap to the top of the condenser.[10]

-

Charging the Flask: Add cyclohexanecarboxylic acid to the flask. If using a solvent, add the anhydrous solvent at this stage.[10]

-

Addition of Thionyl Chloride: Under a nitrogen or argon atmosphere, slowly add thionyl chloride to the flask. The reaction is exothermic and produces gas, so the addition should be careful.[10]

-

Reaction: Heat the mixture to reflux (approximately 84°C) and maintain for 1-3 hours. The reaction's progress can be monitored by the cessation of gas evolution.[10][11]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent by distillation at atmospheric pressure, followed by vacuum distillation to purify the product.[10][11]

Protocol 2: Synthesis with Benzene as Solvent

This method uses benzene to facilitate an anhydrous environment.

Materials:

-

Cyclohexanecarboxylic acid solution (e.g., 6.95 g, 0.054 mol in 20.0 g solution)[9]

-

Thionyl chloride (e.g., 6.0 mL, 0.082 mol)[9]

-

Benzene (90 mL)[9]

-

n-dodecane (1.0 g, as an internal standard for GC analysis)[9]

-

Reactor with a condenser and Dean-Stark water separator[9]

Procedure:

-

Setup: Charge a reactor equipped with a condenser and a Dean-Stark apparatus with the cyclohexanecarboxylic acid solution and n-dodecane.[9]

-

Azeotropic Distillation: Add 90 mL of benzene and distill off approximately 25 mL under a nitrogen atmosphere to create an anhydrous solution.[9]

-

Reaction: Cool the solution to room temperature and add the thionyl chloride. Reflux the mixture for 1 hour.[9]

-

Analysis: After completion, the product can be identified by reacting an aliquot with methanol (B129727) and triethylamine (B128534) and analyzing the resulting methyl cyclohexanecarboxylate (B1212342) by Gas Chromatography (GC).[9]

Quantitative Data Summary

The efficiency of the reaction is often high, with yields and conversion rates being key metrics.

| Parameter | Value | Conditions | Source |

| Conversion Rate | > 99% | Reflux in benzene for 1 hour | [9] |

| Selectivity | > 99% | Reflux in benzene for 1 hour | [9] |

| Reported Yield | Up to 78% | Optimized reflux conditions | [1] |

| Thionyl Chloride | 1.5 - 2.0 equiv. | General synthesis | [10][11] |

| Reaction Time | 1 - 3 hours | Reflux | [9][10][11] |

| Reaction Temp. | Reflux (~84 °C) | Neat or with solvent | [11][12] |

Experimental Workflow and Logic

The overall process from starting materials to the pure product follows a logical sequence of synthesis, work-up, and purification.

Caption: A generalized workflow for the synthesis and purification of cyclohexanecarbonyl chloride.

Product Characterization

The identity and purity of the resulting cyclohexanecarbonyl chloride can be confirmed using various spectroscopic methods.

-

Infrared (IR) Spectroscopy: The formation of the acyl chloride is indicated by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretching band at a higher frequency (typically around 1800 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the product (146.61 g/mol ).[13][14] Key fragments include the molecular ion [C₇H₁₁ClO]⁺ (m/z 146), a fragment from the loss of Cl [C₆H₁₁CO]⁺ (m/z 111), and the cyclohexyl cation [C₆H₁₁]⁺ (m/z 83).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the cyclohexane (B81311) ring and the presence of the carbonyl group.

Safety and Handling

Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water, releasing toxic gases (SO₂ and HCl).[11] Therefore, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction apparatus must be scrupulously dried to prevent hydrolysis of both the thionyl chloride and the acyl chloride product.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. orgosolver.com [orgosolver.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 13. Cyclohexanecarbonyl chloride | C7H11ClO | CID 75938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Cyclohexanecarbonyl chloride [webbook.nist.gov]

Physical properties of cyclohexanecarbonyl chloride boiling point and solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of cyclohexanecarbonyl chloride, specifically its boiling point and solubility. The information is presented to support laboratory research and development activities, with a focus on data accuracy and procedural knowledge.

Core Physical Properties

Cyclohexanecarbonyl chloride is a colorless to pale yellow liquid with a pungent odor.[1][2] It is a reactive acyl chloride compound widely used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding its physical properties is crucial for safe handling, reaction design, and purification.

Data Summary

The following table summarizes the reported boiling point of cyclohexanecarbonyl chloride under various pressures.

| Physical Property | Value | Reference(s) |

| Boiling Point (Atmospheric) | 184 °C | [3] |

| Boiling Point (Reduced Pressure) | 107 °C / 11 mmHg | |

| Boiling Point (Reduced Pressure) | 76 °C / 2.3 kPa | [3] |

| Boiling Point (Reduced Pressure) | 68 °C / 12 mmHg |

Regarding its solubility, cyclohexanecarbonyl chloride is generally soluble in organic solvents.[1][2] However, it is not soluble in water; instead, it reacts vigorously with water in a hydrolysis reaction.[1][2] This reactivity is a key characteristic of acyl chlorides.

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail generalized experimental protocols for determining the boiling point and assessing the solubility of reactive compounds like cyclohexanecarbonyl chloride.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small amount of liquid.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat-resistant oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

Procedure:

-

A small amount of cyclohexanecarbonyl chloride is placed in the small test tube.

-

The capillary tube is placed inside the test tube with the open end down.

-

The test tube is attached to the thermometer.

-

The Thiele tube is filled with a suitable heat-resistant oil.

-

The thermometer and test tube assembly are immersed in the oil in the Thiele tube.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Assessment for Water-Reactive Compounds

Due to its reactivity with water, a standard solubility test is not applicable. Instead, its behavior in water and solubility in organic solvents are observed.

Procedure for Water Reactivity:

-

In a fume hood, a small, controlled amount of deionized water is added dropwise to a test tube containing a small sample of cyclohexanecarbonyl chloride.

-

Observations are recorded, noting any heat evolution, fuming (due to the formation of HCl gas), and the formation of two phases, indicating insolubility and reaction.

Procedure for Solubility in Organic Solvents:

-

A small amount of cyclohexanecarbonyl chloride is added to a test tube containing an organic solvent (e.g., diethyl ether, tetrahydrofuran, dichloromethane).

-

The mixture is agitated to observe if a homogeneous solution forms, indicating solubility.

Logical and Experimental Workflows

To provide a clearer understanding of the processes involving cyclohexanecarbonyl chloride, the following diagrams illustrate a typical synthesis workflow and a fundamental reaction pathway.

Caption: Experimental workflow for the synthesis of cyclohexanecarbonyl chloride.

Caption: Generalized mechanism of nucleophilic acyl substitution for cyclohexanecarbonyl chloride.

References

Cyclohexanecarbonyl Chloride: A Comprehensive Technical Guide for Drug Development and Research

An In-depth Technical Guide on the Core Aliphatic Acyl Chloride Reagent for Researchers, Scientists, and Drug Development Professionals

Cyclohexanecarbonyl chloride, an aliphatic acyl chloride, serves as a versatile and reactive intermediate in organic synthesis. Its unique structural features, combining a reactive acyl chloride group with a stable cyclohexane (B81311) ring, make it a valuable building block for the synthesis of a wide array of molecules, particularly in the fields of medicinal chemistry and drug development. This guide provides a detailed overview of its properties, synthesis, key reactions, and applications, with a focus on experimental protocols and quantitative data to support research and development endeavors.

Physicochemical and Spectroscopic Properties

Cyclohexanecarbonyl chloride is a colorless to pale yellow liquid with a pungent odor.[1] It is soluble in common organic solvents but reacts vigorously with water and other nucleophiles.[2] Key physical and spectroscopic data are summarized in the tables below for easy reference.

Table 1: Physical Properties of Cyclohexanecarbonyl Chloride

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₁ClO | [3] |

| Molecular Weight | 146.61 g/mol | [3] |

| Boiling Point | 184 °C (lit.) | [4] |

| Density | 1.096 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.469 (lit.) | [4] |

| Flash Point | 66 °C (150.8 °F) | [4] |

Table 2: Spectroscopic Data for Cyclohexanecarbonyl Chloride

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | δ (ppm): 2.74 (m, 1H), 2.09 (m, 2H), 1.80 (m, 2H), 1.66 (m, 1H), 1.31-1.26 (m, 5H) | [3] |

| ¹³C NMR | δ (ppm): 176.5, 53.5, 29.5, 25.5, 25.0 | [5] |

| IR Spectroscopy | Strong C=O stretch ~1780-1800 cm⁻¹ | [6] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 146/148 (low abundance); Base Peak: m/z 83; Other Key Fragments: m/z 111, 55, 41 | [2] |

Synthesis of Cyclohexanecarbonyl Chloride

The most common and efficient method for the synthesis of cyclohexanecarbonyl chloride is the reaction of cyclohexanecarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][7]

Experimental Protocol: Synthesis from Cyclohexanecarboxylic Acid and Thionyl Chloride

This protocol describes a general laboratory-scale synthesis of cyclohexanecarbonyl chloride.

Materials:

-

Cyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene (B151609) or other inert solvent (e.g., dichloromethane)

-

n-Dodecane (as an internal standard for GC analysis, optional)

-

Triethylamine

Equipment:

-

Round-bottom flask

-

Condenser

-

Dean-Stark trap (if residual water needs to be removed)

-

Heating mantle

-

Magnetic stirrer

-

Gas chromatograph (for reaction monitoring and yield determination)

Procedure:

-

To a solution of cyclohexanecarboxylic acid (e.g., 6.95 g, 0.054 mol) in anhydrous benzene (90 mL) in a reactor equipped with a condenser, add a suitable internal standard like n-dodecane (1.0 g).[8]

-

To ensure anhydrous conditions, a portion of the benzene (approx. 25 mL) can be removed by distillation.[8]

-

Cool the reaction mixture to room temperature and add thionyl chloride (e.g., 6.0 mL, 0.082 mol) dropwise.[8]

-

Heat the reaction mixture to reflux for 1 hour.[8] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, the excess thionyl chloride and solvent can be removed by distillation.

-

To confirm the formation of the product, a small aliquot of the reaction mixture can be reacted with methanol in the presence of a small amount of triethylamine. The resulting methyl cyclohexanecarboxylate (B1212342) can be analyzed by gas chromatography (GC).[8]

Expected Yield: This method typically results in a high conversion rate and selectivity, often exceeding 99%.[8][9]

References

- 1. Towards an understanding of the mechanism of action of praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Praziquantel? [synapse.patsnap.com]

- 5. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 6. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orally active 1-(cyclohexyloxycarbonyloxy)alkyl ester prodrugs of cefotiam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of Cyclohexanecarbonyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for cyclohexanecarbonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document details the characteristic spectral features of the compound, outlines experimental protocols for data acquisition, and presents the information in a clear, structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The NMR spectroscopic data provides detailed information about the hydrogen and carbon framework of the cyclohexanecarbonyl chloride molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of cyclohexanecarbonyl chloride was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| H-α | 2.735 | Multiplet | J(A,E)=11.0 Hz, J(A,B)=3.7 Hz |

| H-β (axial) | 2.091 | Multiplet | |

| H-γ (axial) | 1.799 | Multiplet | |

| H-δ (axial/equatorial) | 1.66 | Multiplet | |

| H-γ (equatorial) | 1.31 | Multiplet | |

| H-β (equatorial) | 1.26 | Multiplet |

Data sourced from ChemicalBook.[1][2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The following data represents predicted chemical shifts.

| Assignment | Predicted Chemical Shift (ppm) |

| C=O | 175.5 |

| C-α | 58.5 |

| C-β | 30.0 |

| C-δ | 26.0 |

| C-γ | 25.5 |

Note: Experimentally obtained ¹³C NMR data for cyclohexanecarbonyl chloride is available on platforms such as SpectraBase but requires a subscription for full access.

Infrared (IR) Spectroscopy Data

The IR spectrum of cyclohexanecarbonyl chloride highlights the key functional groups present in the molecule. The spectrum is characterized by a strong carbonyl absorption and various C-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2935 | Strong | C-H stretch (cyclohexane ring) |

| 2860 | Strong | C-H stretch (cyclohexane ring) |

| 1800 | Strong | C=O stretch (acid chloride) |

| 1450 | Medium | CH₂ bend (cyclohexane ring) |

| 955 | Medium | C-C stretch |

| 895 | Medium | C-Cl stretch |

Note: The IR data is interpreted from the gas-phase spectrum available on the NIST WebBook.[3][4]

Experimental Protocols

The following sections detail the standardized methodologies for acquiring NMR and IR spectra for a liquid sample such as cyclohexanecarbonyl chloride.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 10-20 mg of cyclohexanecarbonyl chloride is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

An internal standard, such as tetramethylsilane (TMS), is added to the solution for chemical shift referencing.

-

The solution is then transferred into a clean 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is typically performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

The acquired Free Induction Decay (FID) is then Fourier transformed to generate the NMR spectrum.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

Sample Preparation and Data Acquisition:

-

The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small drop of neat cyclohexanecarbonyl chloride is placed directly onto the surface of the ATR crystal.

-

The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.

-

The infrared spectrum is recorded by co-adding a number of scans (typically 16 or 32) at a resolution of 4 cm⁻¹.

-

After the measurement, the sample is carefully removed, and the ATR crystal is cleaned thoroughly.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data for a chemical compound like cyclohexanecarbonyl chloride.

References

Mass Spectrometry Analysis of Cyclohexanecarbonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of cyclohexanecarbonyl chloride using mass spectrometry. Cyclohexanecarbonyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its behavior under mass spectrometric conditions is crucial for reaction monitoring, quality control, and impurity profiling. This document outlines the characteristic fragmentation patterns, provides a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and presents the data in a clear and accessible format.

Physicochemical Properties

Cyclohexanecarbonyl chloride (C7H11ClO) is a colorless to pale yellow liquid with a molecular weight of 146.61 g/mol .[2] It is reactive, particularly towards nucleophiles, and is sensitive to moisture.[1][3]

| Property | Value |

| Molecular Formula | C7H11ClO[2] |

| Molecular Weight | 146.61 g/mol [2] |

| Boiling Point | 184 °C[4] |

| Density | 1.096 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.469[4] |

Mass Spectrometry Data and Fragmentation Analysis

Under electron ionization (EI), cyclohexanecarbonyl chloride undergoes characteristic fragmentation, providing a unique mass spectral fingerprint. The molecular ion peak is often of low abundance.[5] The fragmentation is dominated by the loss of the chlorine atom, the carbonyl chloride group, and rearrangements of the cyclohexane (B81311) ring.[5]

Tabulated Mass Spectrum Data

The following table summarizes the major ions observed in the electron ionization mass spectrum of cyclohexanecarbonyl chloride.

| m/z | Proposed Fragment | Interpretation |

| 146/148 | [C6H11COCl]+• | Molecular Ion (M+•) - Low abundance, showing the characteristic 3:1 isotopic pattern for chlorine.[5] |

| 111 | [C6H11CO]+ | Acylium ion formed by the loss of a chlorine radical ([M-Cl]+).[5] |

| 83 | [C6H11]+ | Cyclohexyl cation, resulting from the loss of the entire carbonyl chloride group ([M-COCl]+).[5] |

| 81 | Further fragmentation product. | |

| 67 | Further fragmentation product. | |

| 55 | [C4H7]+ | Base Peak - A stable C4H7+ ion formed after ring cleavage and rearrangement.[5] |

| 41 | Further fragmentation product. |

Fragmentation Pathway

The fragmentation of cyclohexanecarbonyl chloride is initiated by the ionization of the molecule, followed by a series of cleavage and rearrangement reactions. The primary fragmentation steps are the loss of the chlorine radical to form a stable acylium ion and the subsequent loss of carbon monoxide.

Caption: Fragmentation pathway of cyclohexanecarbonyl chloride under electron ionization.

Experimental Protocol for GC-MS Analysis

The following protocol provides a general framework for the analysis of cyclohexanecarbonyl chloride by GC-MS. Due to the reactive nature of acyl chlorides, it is crucial to use anhydrous solvents and avoid exposure to moisture.

Sample Preparation

-

Solvent Selection : Use a dry, inert, and volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Standard Preparation : Prepare a stock solution of cyclohexanecarbonyl chloride in the chosen solvent at a concentration of approximately 1 mg/mL.

-

Working Solutions : Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Handling : Handle samples in a fume hood using appropriate personal protective equipment. Ensure all glassware is thoroughly dried to prevent hydrolysis of the analyte.

Instrumentation and Conditions

-

Gas Chromatograph : Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer : Agilent 5977A MSD (or equivalent).

-

Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this analysis.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Injector :

-

Mode : Splitless.

-

Temperature : 250 °C.

-

Injection Volume : 1 µL.

-

-

Oven Temperature Program :

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer Parameters :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

Scan Range : m/z 35-200.

-

Data Analysis

-

Peak Identification : Identify the peak corresponding to cyclohexanecarbonyl chloride based on its retention time.

-

Mass Spectrum Confirmation : Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (e.g., NIST library).

-

Quantification : Generate a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the concentration of cyclohexanecarbonyl chloride in unknown samples.

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis of cyclohexanecarbonyl chloride.

Caption: Workflow for the GC-MS analysis of cyclohexanecarbonyl chloride.

This guide provides a comprehensive overview of the mass spectrometric analysis of cyclohexanecarbonyl chloride. The presented data and protocols can be readily adapted by researchers for routine analysis and further investigation in the fields of chemical synthesis and pharmaceutical development.

References

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Cyclohexanecarbonyl chloride [webbook.nist.gov]

- 5. uoguelph.ca [uoguelph.ca]

A Technical Guide to the Fundamental Reactions of Cyclohexanecarbonyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Cyclohexanecarbonyl chloride (C₇H₁₁ClO) is a highly versatile acyl chloride reagent utilized extensively in organic synthesis.[1][2] Its utility stems from the reactive acyl chloride group attached to a stable cyclohexane (B81311) ring, making it a critical building block in the synthesis of complex molecules for medicinal chemistry, materials science, and agricultural science.[3] The high reactivity of the acyl chloride is due to the polarized carbon-oxygen and carbon-chlorine bonds, which render the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[4]

This technical guide provides an in-depth overview of the core reaction types of cyclohexanecarbonyl chloride, focusing on the mechanisms, experimental protocols, and quantitative data associated with its reactions with common nucleophiles.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The predominant reaction pathway for cyclohexanecarbonyl chloride is nucleophilic acyl substitution. This mechanism involves two principal stages: a nucleophilic addition to the carbonyl carbon, followed by the elimination of the chloride leaving group.[4][5]

-

Nucleophilic Attack : The nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[5]

-

Elimination : The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and the chloride ion is expelled as a leaving group.[6][7]

-

Deprotonation (if applicable) : If the nucleophile was neutral (e.g., water, alcohol, amine), the resulting product is positively charged and requires a final deprotonation step, often facilitated by a weak base, to yield the neutral substitution product.[5]

Caption: General workflow for nucleophilic acyl substitution reactions.

Reactions with Oxygen Nucleophiles

Cyclohexanecarbonyl chloride reacts readily with alcohols to form esters, a process known as alcoholysis.[8] These reactions are typically vigorous and exothermic, often performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrogen chloride (HCl) byproduct.[5][8] The use of an acyl chloride for esterification is often more effective than using a carboxylic acid because the reaction is faster and goes to completion.[9]

Caption: Mechanism of ester formation from cyclohexanecarbonyl chloride.

Table 1: Quantitative Data for Esterification Reactions

| Nucleophile | Product | Catalyst/Base | Typical Yield | Reference |

|---|---|---|---|---|

| Ethanol (B145695) | Ethyl cyclohexanecarboxylate (B1212342) | Pyridine | High | [10] |

| Methanol | Methyl cyclohexanecarboxylate | Triethylamine | >99% (conversion) | [11] |

| tert-Butanol | tert-Butyl cyclohexanecarboxylate | 4-DMAP | ~65% |[12] |

Experimental Protocol: Synthesis of Ethyl Cyclohexanecarboxylate

-

Materials : Cyclohexanecarbonyl chloride (1.0 eq), absolute ethanol (1.2 eq), pyridine (1.2 eq), dry diethyl ether.

-

Procedure : a. Dissolve cyclohexanecarbonyl chloride in dry diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere. b. Cool the solution to 0°C in an ice bath. c. Add a solution of ethanol and pyridine in diethyl ether dropwise to the cooled solution over 30 minutes with continuous stirring. d. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up : a. Filter the reaction mixture to remove the pyridinium chloride precipitate. b. Wash the filtrate sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester. d. Purify the product by vacuum distillation.

Acyl chlorides react readily with water to form the corresponding carboxylic acid.[5] This reaction is often rapid and must be avoided by using dry conditions when other reactions are desired.[5]

Reactions with Nitrogen Nucleophiles (Amidation)

The reaction of cyclohexanecarbonyl chloride with ammonia, primary amines, or secondary amines provides a direct route to primary, secondary, and tertiary amides, respectively.[5][13] The reactions are typically fast and exothermic.[] Two equivalents of the amine are often used: one as the nucleophile and the second as a base to neutralize the HCl byproduct, forming an ammonium (B1175870) salt.[4][7] Alternatively, a non-nucleophilic base like pyridine or an aqueous base like NaOH (the Schotten-Baumann condition) can be used.[][15][16]

Caption: Experimental workflow for a typical amidation reaction.

Table 2: Quantitative Data for Amidation Reactions

| Nucleophile | Product | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Ammonia (conc.) | Cyclohexanecarboxamide | Aqueous solution | High | [15][17] |

| Aniline (B41778) | N-Phenylcyclohexanecarboxamide | Schotten-Baumann | High | [18] |

| Triethylamine | N,N-Diethylcyclohexanecarboxamide | Benzene, reflux | Not specified |[19] |

Experimental Protocol: Synthesis of N-Phenylcyclohexanecarboxamide (Schotten-Baumann Reaction)

-

Materials : Aniline (1.0 eq), 10% NaOH solution, cyclohexanecarbonyl chloride (1.1 eq), dichloromethane (B109758).

-

Procedure : a. Dissolve aniline in dichloromethane in a flask placed in an ice bath. b. Add the 10% NaOH solution and stir vigorously to create an emulsion. c. Add cyclohexanecarbonyl chloride dropwise to the stirring mixture. A white precipitate should form. d. Continue stirring vigorously for 15-20 minutes after the addition is complete.

-

Work-up : a. Separate the organic layer. Wash it with dilute HCl, water, and then brine. b. Dry the organic layer over anhydrous Na₂SO₄. c. Filter and evaporate the solvent to yield the crude amide. d. Recrystallize the solid product from ethanol/water to obtain pure N-phenylcyclohexanecarboxamide.

Reactions with Carbon Nucleophiles

Grignard reagents (R-MgX) are potent carbon nucleophiles that react with acyl chlorides in a two-fold addition process.[20]

-

The first equivalent adds via nucleophilic acyl substitution to form a ketone intermediate.[21]

-

This ketone is more reactive than the starting acyl chloride towards the Grignard reagent and immediately reacts with a second equivalent to produce a tertiary alcohol after an acidic workup.[21][22]

It is generally not possible to stop the reaction at the ketone stage when using highly reactive Grignard reagents.[21][23]

Caption: Pathway of Grignard reaction with acyl chlorides.

To synthesize ketones from acyl chlorides, less reactive organometallic reagents are required. Gilman reagents (lithium dialkylcuprates, R₂CuLi) are ideal for this transformation.[23] They react with cyclohexanecarbonyl chloride to produce the corresponding cyclohexyl ketone but are not reactive enough to add to the ketone product, allowing for its isolation.[22][23]

Table 3: Quantitative Data for Reactions with Carbon Nucleophiles

| Nucleophile | Product Type | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| CH₃MgBr (excess) | Tertiary Alcohol | Diethyl ether, then H₃O⁺ | High | [21] |

| (CH₃)₂CuLi | Ketone | Diethyl ether, -78°C | High |[23] |

Experimental Protocol: Synthesis of Cyclohexyl Phenyl Ketone using a Gilman Reagent

-

Materials : Copper(I) iodide (1.0 eq), phenyllithium (B1222949) (2.0 eq), cyclohexanecarbonyl chloride (1.0 eq), dry THF.

-

Procedure : a. Suspend copper(I) iodide in dry THF at -78°C under a nitrogen atmosphere. b. Slowly add phenyllithium solution and allow the mixture to stir for 30 minutes to form the lithium diphenylcuprate solution. c. Add a solution of cyclohexanecarbonyl chloride in THF dropwise to the Gilman reagent at -78°C. d. Stir the reaction at this temperature for 1 hour, then allow it to slowly warm to room temperature.

-

Work-up : a. Quench the reaction by adding saturated aqueous NH₄Cl solution. b. Extract the product with diethyl ether. c. Wash the combined organic layers with water and brine, then dry over MgSO₄. d. Filter, concentrate, and purify the resulting ketone by column chromatography.

Reactions with Other Nucleophiles

Cyclohexanecarbonyl chloride reacts with sodium azide (B81097) (NaN₃) via nucleophilic acyl substitution to yield cyclohexanecarbonyl azide.[24] This product is a key intermediate that, upon heating, undergoes a Curtius rearrangement to form an isocyanate, which can then be converted to amines or urethanes.[24][25]

The reaction with cyanide ions (e.g., from KCN) can produce an acyl cyanide. However, the reaction conditions are critical. In aqueous acidic solutions, the cyanide ion is protonated to the weakly nucleophilic HCN, which does not react effectively.[26] The reaction is better performed under anhydrous conditions to favor nucleophilic substitution.[27]

References

- 1. Cyclohexanecarbonyl chloride [webbook.nist.gov]

- 2. CAS 2719-27-9: Cyclohexanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 3. Cyclohexanecarbonyl chloride | 2719-27-9 | Benchchem [benchchem.com]

- 4. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. savemyexams.com [savemyexams.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. orgosolver.com [orgosolver.com]

- 15. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]

- 16. youtube.com [youtube.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Reaction of acid chlorides with sodium azide, NaN_{3} , yields acyl.. [askfilo.com]

- 25. researchgate.net [researchgate.net]

- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 27. chemguide.co.uk [chemguide.co.uk]

IUPAC nomenclature and CAS number for cyclohexanecarbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Nomenclature

Cyclohexanecarbonyl chloride is a key reagent in organic synthesis, particularly valued for its role as an acylating agent in the production of pharmaceuticals and other fine chemicals.[1] Its precise identification is crucial for regulatory compliance, safety, and scientific accuracy.

Synonyms for this compound include Cyclohexanecarboxylic acid chloride, Hexahydrobenzoyl chloride, and Cyclohexanoyl chloride.[1][3][6]

Physicochemical and Spectral Data

A comprehensive understanding of the physicochemical properties of cyclohexanecarbonyl chloride is essential for its handling, application in reactions, and for purification processes.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁ClO | [2][4][6] |

| Molecular Weight | 146.61 g/mol | [2][4] |

| Appearance | Clear, colorless to straw-colored liquid | |

| Density | 1.096 g/mL at 25 °C | |

| Boiling Point | 184 °C | |

| Flash Point | 66 °C (150.8 °F) | |

| Refractive Index | n20/D 1.469 | |

| Water Solubility | Hydrolyzes | |

| Sensitivity | Moisture Sensitive |

Table 2: Spectral Data

| Technique | Key Peaks/Signals | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 2.735, 2.091, 1.799, 1.66, 1.31, 1.26 | [7] |

| Mass Spectrum (EI) | Major fragments (m/z): 111, 83, 55 | [7][8] |

| IR Spectrum | Characteristic C=O stretch for acyl chloride | [9] |

Key Synthetic Applications and Protocols

Cyclohexanecarbonyl chloride is a versatile synthetic intermediate. Its primary utility lies in acylation reactions, where the cyclohexanecarbonyl moiety is introduced into a target molecule.

General Reactivity: Nucleophilic Acyl Substitution

The high reactivity of the acyl chloride functional group is due to the electron-withdrawing nature of both the chlorine and oxygen atoms, making the carbonyl carbon highly electrophilic. It readily reacts with nucleophiles, substituting the chloride, which is an excellent leaving group.

Caption: Nucleophilic acyl substitution using cyclohexanecarbonyl chloride.

Experimental Protocol 1: Synthesis of Cyclohexanecarbonyl Chloride

This protocol details the synthesis of the title compound from cyclohexanecarboxylic acid using thionyl chloride.

Materials:

-

Cyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Benzene (B151609) (or another inert solvent like dichloromethane)

-

n-dodecane (as an internal standard for GC analysis, optional)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark water separator

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Gas chromatograph (for analysis)

Procedure:

-

To a reactor equipped with a condenser and a Dean-Stark water separator, add a solution of cyclohexanecarboxylic acid (e.g., 6.95 g, 0.054 mol) in benzene (90 mL).[4]

-

Heat the mixture to distill off approximately 25 mL of benzene under a nitrogen atmosphere to create anhydrous conditions.[4]

-

Cool the reaction mixture to room temperature.[4]

-

Slowly add thionyl chloride (e.g., 6.0 mL, 0.082 mol).[4] The reaction can be exothermic.

-

Heat the mixture to reflux and maintain for 1-3 hours.[10] The completion of the reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.[10]

-

After the reaction is complete, excess thionyl chloride and the solvent can be removed by distillation.[10]

-

For analytical purposes, a small aliquot of the reaction mixture can be taken and reacted with methanol containing a small amount of triethylamine to form methyl cyclohexanecarboxylate, which can be analyzed by GC to determine yield and purity.[4] Conversion rates exceeding 99% are achievable with this method.[4]

Experimental Protocol 2: Use in Drug Synthesis - Preparation of Praziquantel

A significant application of cyclohexanecarbonyl chloride in the pharmaceutical industry is in the synthesis of Praziquantel, an anthelmintic drug.[5] This protocol outlines a key acylation step in one of the synthetic routes to Praziquantel.

Materials:

-

1-aminomethyl-1,2,3,4-tetrahydroisoquinoline intermediate

-

Cyclohexanecarbonyl chloride

-

A suitable aprotic solvent (e.g., dichloromethane)

-

A base (e.g., potassium carbonate, triethylamine)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve the 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline intermediate (1 equivalent) in dry dichloromethane (B109758) in a round-bottom flask.[11]

-

Add a base such as potassium carbonate (2 equivalents) to the mixture.[11]

-

Stir the mixture at room temperature.

-

Slowly add a solution of cyclohexanecarbonyl chloride (1.2 equivalents) in dichloromethane to the reaction mixture.[11]

-

Continue stirring the mixture at room temperature for several hours (e.g., 10 hours) until the reaction is complete (monitor by TLC or LC-MS).[11]

-

Upon completion, quench the reaction with a saturated solution of ammonium (B1175870) chloride (NH₄Cl).[11]

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and remove the solvent under reduced pressure to yield the acylated product.[11] This intermediate is then taken forward in subsequent steps to yield Praziquantel.

Workflow and Logical Relationships

The role of cyclohexanecarbonyl chloride as a critical building block in multi-step synthesis is best illustrated through a workflow diagram.

Caption: Role of cyclohexanecarbonyl chloride in Praziquantel synthesis.

Safety and Handling

Cyclohexanecarbonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage.[2] It is harmful if swallowed and irritating to the respiratory system.[12] The compound is a lachrymator.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[12] A vapor respirator should be used in case of insufficient ventilation.[13]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Keep away from moisture, heat, sparks, and open flames.[14][15] Ground all equipment to prevent static discharge.[13]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container, often under an inert atmosphere (e.g., nitrogen).[14][15]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[12] After skin contact, wash immediately with plenty of soap and water.[12] If inhaled, remove to fresh air.[13] If swallowed, do NOT induce vomiting and seek immediate medical attention.[14]

References

- 1. CAS 2719-27-9: Cyclohexanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 2. Cyclohexanecarbonyl chloride | C7H11ClO | CID 75938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Praziquantel synthesis - chemicalbook [chemicalbook.com]

- 7. Cyclohexanecarboxylic acid chloride(2719-27-9) 1H NMR spectrum [chemicalbook.com]

- 8. Cyclohexanecarbonyl chloride [webbook.nist.gov]

- 9. Cyclohexanecarbonyl chloride [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. Cyclohexanecarbonyl chloride [chembk.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to Cyclohexanecarbonyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cyclohexanecarbonyl chloride, a key reagent in organic synthesis. It covers its historical context, synthesis, characterization, and significant applications, with a focus on its role in pharmaceutical development.

Introduction: A Versatile Building Block

Cyclohexanecarbonyl chloride (C₇H₁₁ClO) is a cyclic acyl chloride that has become an indispensable tool for organic chemists.[1][2] Its utility stems from the reactive acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions, attached to a stable and sterically significant cyclohexane (B81311) ring.[3] This combination allows for the introduction of the cyclohexanecarbonyl moiety into a wide array of molecules, influencing properties such as lipophilicity, metabolic stability, and biological activity.[3]

First synthesized in the early 20th century through the advancement of general methods for converting carboxylic acids to acyl chlorides, cyclohexanecarbonyl chloride has found extensive use in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] Its most notable application is as a crucial intermediate in the production of Praziquantel, an essential anthelmintic drug.[3][4][5]

Synthesis of Cyclohexanecarbonyl Chloride

The primary and most common method for the synthesis of cyclohexanecarbonyl chloride is the chlorination of cyclohexanecarboxylic acid. Several chlorinating agents can be employed, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent in laboratory and industrial settings.[1]

Chlorination using Thionyl Chloride

The reaction with thionyl chloride is a widely used method due to its efficiency and the convenient removal of byproducts (SO₂ and HCl) as gases.[6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a good leaving group.

A general workflow for this synthesis is depicted below:

Chlorination using Oxalyl Chloride

Oxalyl chloride is another effective reagent for this transformation and is often used with a catalytic amount of N,N-dimethylformamide (DMF). This method is generally milder than using thionyl chloride and can be advantageous for sensitive substrates.

Quantitative Data for Synthesis and Characterization

Synthesis Parameters

| Parameter | Method 1: Thionyl Chloride | Method 2: Oxalyl Chloride with Catalytic DMF |

| Starting Material | Cyclohexanecarboxylic Acid | Cyclohexanecarboxylic Acid |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Catalyst | None | N,N-Dimethylformamide (DMF) |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) or neat | Dichloromethane (CH₂Cl₂) |

| Stoichiometry (Acid:Reagent) | 1 : 1.5 - 2.0 | 1 : 1.2 - 1.5 |

| Reaction Temperature | Reflux (approx. 40 °C for CH₂Cl₂) | 0 °C to Room Temperature |

| Reaction Time | 1 - 3 hours | 1 - 2 hours |

| Typical Yield | > 90% (crude) | > 95% (crude) |

| Work-up | Removal of excess SOCl₂ and solvent in vacuo | Removal of solvent and byproducts in vacuo |

This data is based on established procedures for similar carboxylic acids and may require optimization for specific scales.

Spectroscopic Data for Characterization

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 2.74 (m, 1H), 2.09 (m, 2H), 1.80 (m, 2H), 1.66 (m, 3H), 1.31 (m, 2H)[3] |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 175.0 (C=O), 54.8 (CH), 29.2 (CH₂), 25.5 (CH₂), 24.9 (CH₂) |

| Infrared (IR) | ν (cm⁻¹): ~2930, 2855 (C-H stretch), ~1790 (C=O stretch, characteristic for acyl chlorides)[8] |

| Mass Spectrometry (MS) | m/z: 146 (M⁺), 111, 83 (base peak)[9] |

Key Reactions and Mechanisms in Organic Synthesis

The primary reaction of cyclohexanecarbonyl chloride is nucleophilic acyl substitution. A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the chloride leaving group and form the substituted product.

Amide Formation

Cyclohexanecarbonyl chloride reacts readily with primary and secondary amines to form N-substituted amides. This reaction is fundamental in the synthesis of many biologically active molecules. The reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

Ester Formation

In a similar fashion, alcohols react with cyclohexanecarbonyl chloride, typically in the presence of a non-nucleophilic base like pyridine, to yield esters.

Friedel-Crafts Acylation

Cyclohexanecarbonyl chloride can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form aryl cyclohexyl ketones.

Application in Drug Development: The Synthesis of Praziquantel

A prominent example of the utility of cyclohexanecarbonyl chloride in drug development is its role in the synthesis of Praziquantel, a crucial anthelmintic medication.[10][11][12] In the final step of several synthetic routes, cyclohexanecarbonyl chloride is used to acylate a piperazinoisoquinoline intermediate.[10][11][12]

Experimental Protocols

Synthesis of Cyclohexanecarbonyl Chloride from Cyclohexanecarboxylic Acid using Thionyl Chloride

Materials:

-

Cyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) (optional, can be run neat)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. The apparatus should be dried to prevent hydrolysis.

-

Charge the flask with cyclohexanecarboxylic acid (1.0 eq). If using a solvent, add anhydrous DCM.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask via the dropping funnel. The reaction is exothermic and will evolve SO₂ and HCl gas. Ensure proper ventilation and consider a gas trap.

-

Once the addition is complete, heat the mixture to reflux and maintain for 1-3 hours. The reaction can be monitored by the cessation of gas evolution.

-